molecular formula C13H15FN2 B2907386 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile CAS No. 2199573-61-8

4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile

Cat. No.: B2907386
CAS No.: 2199573-61-8
M. Wt: 218.275
InChI Key: UTKOPKMSLPRDKL-UHFFFAOYSA-N
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Description

4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzonitrile group attached to a fluorocyclopentylamino moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile typically involves a multi-step process. One common method includes the reaction of 2-fluorocyclopentylamine with a suitable benzonitrile derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile exerts its effects involves its interaction with specific molecular targets. The fluorocyclopentylamino group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares a similar benzonitrile structure but features a trifluoromethyl group instead of a fluorocyclopentylamino moiety.

    4-Cyano-3-trifluoromethylaniline: Another related compound with a trifluoromethyl group and a cyano group attached to an aniline ring.

Uniqueness

4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile is unique due to its specific combination of a fluorocyclopentylamino group and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[[(2-fluorocyclopentyl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-12-2-1-3-13(12)16-9-11-6-4-10(8-15)5-7-11/h4-7,12-13,16H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKOPKMSLPRDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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